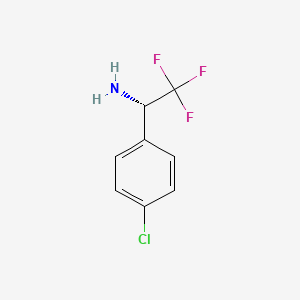

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Description

BenchChem offers high-quality (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFGADXCVWZZHD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651161 | |

| Record name | (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766498-73-1 | |

| Record name | (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

Core Identifiers

| Property | Detail |

| IUPAC Name | (1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine |

| CAS Number | 766498-73-1 (Specific (S)-enantiomer)65686-86-4 (Racemate) |

| Molecular Formula | |

| Molecular Weight | 209.596 g/mol |

| SMILES | |

| Appearance | White to off-white crystalline solid |

Physicochemical Properties

| Parameter | Value / Characteristic | Impact on Application |

| Basicity (pKa) | ~5.7 (Conjugate Acid) | Critical: Significantly less basic than benzylamine (pKa ~9.3). Requires stronger bases or specific catalysts for coupling reactions. |

| LogP (Calc) | ~2.3 - 2.5 | Enhanced lipophilicity aids in membrane permeability for drug candidates. |

| H-Bond Donors | 2 ( | Primary amine acts as a donor in hydrogen bonding networks. |

| H-Bond Acceptors | 3 (F atoms) + 1 (N) | The |

| Chirality | (S)-Configuration | The biological activity is strictly dependent on the stereochemistry; enantiomeric purity is a Critical Quality Attribute (CQA). |

Structural Analysis & Electronic Effects

The introduction of the trifluoromethyl group creates a unique electronic environment that researchers must account for during synthesis and derivatization.

The "Fluorine Effect" on Reactivity[2]

-

Reduced Nucleophilicity: The strong electron-withdrawing nature (

effect) of the-

Implication: Amide couplings may require highly reactive acylating agents (e.g., acid chlorides, HATU) rather than standard carbodiimide conditions.

-

-

Metabolic Stability: The

-trifluoromethyl group blocks metabolic oxidation at the benzylic position (a common clearance pathway for benzylamines), extending the half-life of drug candidates. -

Conformational Lock: The steric bulk of the

group (similar to an isopropyl group) restricts rotation, potentially locking the molecule into a bioactive conformation.

Figure 1: Mechanistic impact of the trifluoromethyl group on the amine's reactivity and stability.[1]

Strategic Synthesis: The Ellman Auxiliary Protocol

While enzymatic resolution is possible, the Ellman Sulfinimine Protocol is the preferred method for research-scale synthesis due to its high reliability, scalability, and ability to yield high enantiomeric excess (>98% ee).

Reaction Pathway[5][12][13][14]

-

Condensation: 4-Chlorobenzaldehyde is condensed with (S)-tert-butanesulfinamide.

-

Diastereoselective Trifluoromethylation: The resulting sulfinimine undergoes nucleophilic attack by the Ruppert-Prakash reagent (

). The chiral auxiliary directs the attack. -

Deprotection: Acidic hydrolysis removes the sulfinyl group to yield the free amine salt.

Detailed Experimental Protocol

Step 1: Formation of the Chiral Sulfinimine

-

Reagents: 4-Chlorobenzaldehyde (1.0 eq), (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq),

(2.0 eq). -

Solvent: Dry THF (0.5 M).

-

Procedure:

-

Mix aldehyde and sulfinamide in THF under

. -

Add

dropwise (Lewis acid catalyst and dehydrating agent). -

Stir at reflux (60-70°C) for 12-16 hours.

-

Quench: Pour into brine, filter the titanium salts through Celite.

-

Purify: Flash chromatography (Hexanes/EtOAc).

-

Step 2: Diastereoselective Trifluoromethylation

-

Reagents: Sulfinimine (from Step 1),

(1.2 eq), TBAT (Catalytic) or TMAF. -

Solvent: Dry THF or Toluene at -50°C to -78°C.

-

Mechanism: The

anion attacks the imine bond. The bulky tert-butyl group on the auxiliary directs the attack to the Re-face (or Si-face depending on auxiliary), establishing the (S)-stereocenter. -

Critical Control Point: Temperature control is vital for maximizing diastereoselectivity (dr).

Step 3: Hydrolysis to (S)-Amine Hydrochloride

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Procedure: Treat the trifluoromethylated intermediate with HCl at room temperature for 1 hour. The sulfinyl group is cleaved, precipitating the amine hydrochloride salt.

-

Isolation: Filtration provides the pure amine salt.

Figure 2: The Ellman auxiliary synthesis route for high-fidelity production of the (S)-enantiomer.

Handling, Stability, and Safety

Storage & Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Temperature: Stable at room temperature, but long-term storage at 2-8°C is recommended to prevent any potential degradation or caking.

-

Shelf-life: >2 years if stored properly in sealed containers.

Safety Profile (GHS Classification)

Analytical Quality Control

To validate the identity and purity of the synthesized (S)-enantiomer, the following analytical specifications must be met:

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10 to 95:5).

-

Requirement: Enantiomeric Excess (ee) > 98%.[6]

-

-

1H NMR (400 MHz, DMSO-d6 or CDCl3):

-

Diagnostic quartet for the methine proton (

) around -

Aromatic signals for the 4-chlorophenyl group (AA'BB' system) around

7.4 - 7.6 ppm.

-

-

19F NMR:

-

Single singlet (or doublet due to H-coupling) around

-75 ppm, confirming the

-

References

-

CymitQuimica. (n.d.). (1S)-1-(4-chlorophenyl)-2,2,2-trifluoro-ethanamine Product Page. Retrieved from

-

Sigma-Aldrich. (n.d.). (S)-1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE Safety Data Sheet. Retrieved from

- Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation of N-tert-Butanesulfinyl Imines: A Convenient Access to Chiral -Trifluoromethyl Amines." Journal of the American Chemical Society. (General reference for the Ellman/TMSCF3 protocol).

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine Compound Summary. Retrieved from (Used for comparative pKa analysis).

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine spectroscopic data

Technical Whitepaper: Characterization and Analytical Profiling of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Executive Summary

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS: 766498-73-1) represents a critical chiral building block in modern medicinal chemistry.[1] The incorporation of the trifluoromethyl (

This technical guide provides a comprehensive spectroscopic atlas and analytical framework for the identification, quantification, and stereochemical validation of this specific enantiomer.[2] It is designed for researchers requiring rigorous quality control protocols.[2]

Section 1: Chemical Identity & Physical Properties

Before spectroscopic analysis, the compound must be verified against its fundamental physicochemical profile.[2]

| Property | Data |

| IUPAC Name | (1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine |

| CAS Number | 766498-73-1 |

| Molecular Formula | |

| Molecular Weight | 209.60 g/mol |

| Physical State | White to pale yellow solid |

| Solubility | Soluble in MeOH, |

| Chirality | (S)-Enantiomer |

Section 2: Spectroscopic Fingerprinting

The following data represents the expected signals for the pure compound. Note that while NMR signals for enantiomers are identical in achiral solvents, the purity of the signal integration is critical for establishing the absence of side products.[2]

Nuclear Magnetic Resonance (NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 7.38 – 7.45 | Multiplet | 2H | Ar-H (meta to Cl) | - |

| 7.30 – 7.36 | Multiplet | 2H | Ar-H (ortho to Cl) | - |

| 4.35 – 4.45 | Quartet (q) | 1H | ||

| 1.70 – 1.90 | Broad Singlet | 2H | Exchangeable |

| Shift ( | Multiplicity | Assignment | Coupling ( |

| -76.2 | Doublet (d) |

- 134.5, 133.0, 129.0, 128.5 (Aromatic Carbons)[2]

-

125.1 (q,

-

58.2 (q,

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization)

-

Molecular Ion (

): 210.0 -

Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 210 and 212 is observed, confirming the presence of a single Chlorine atom (

vs

Section 3: Stereochemical Validation (Critical)

Distinguishing the (S)-enantiomer from the (R)-enantiomer or the racemate requires chiral chromatography or polarimetry. Standard NMR cannot differentiate enantiomers without a chiral shift reagent (e.g., Mosher's acid).[2]

Chiral HPLC Protocol

This is the definitive method for determining Enantiomeric Excess (ee).[2]

-

Column: Chiralpak AD-H or Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 220 nm or 254 nm.[2]

-

Temperature: 25°C.

-

Expected Result: The (S)-enantiomer and (R)-enantiomer will have distinct retention times (e.g.,

and-

Note: Injection of a racemic standard is required to establish the retention time of both isomers before analyzing the pure (S) sample.[2]

-

Optical Rotation

Specific rotation is solvent-dependent.[2]

-

Parameter:

-

Concentration: c = 1.0 (1 g/100 mL)

-

Solvent: Methanol or Chloroform.[2]

-

Validation: Compare sign and magnitude against the Certificate of Analysis (CoA) of the specific batch or a certified reference standard.

Section 4: Analytical Workflow Diagram

The following diagram illustrates the logic flow for validating the (S)-enantiomer, ensuring no steps are skipped in the quality control process.

Caption: Figure 1. Step-by-step analytical decision tree for the validation of (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine.

Section 5: Experimental Protocol for Quality Control

Protocol 1: Sample Preparation for NMR

-

Weigh approximately 5–10 mg of the solid sample into a clean vial.

-

Add 0.6 mL of

(containing 0.03% TMS). -

Agitate until fully dissolved.[2] Ensure no particulates remain (filter if necessary).[2]

-

Transfer to a 5mm NMR tube.[2]

-

Acquire spectra: Minimum 16 scans for

, 64 scans for

Protocol 2: Determination of Enantiomeric Excess (ee)

-

Preparation of Mobile Phase: Mix n-Hexane and Isopropanol (90:10) in a dedicated reservoir.[2] Add 0.1% Diethylamine.[2][4] Degas by sonication for 10 minutes.

-

System Equilibration: Flush the Chiralpak AD-H column at 1.0 mL/min for 30 minutes until the baseline stabilizes.

-

Standard Injection: Inject 10 µL of a racemic mixture (1 mg/mL) to identify the retention times of both enantiomers.[2]

-

Sample Injection: Inject 10 µL of the (S)-sample (1 mg/mL).

-

Calculation:

Where

References

-

Sigma-Aldrich. (2024).[2] (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine Product Sheet. Link

-

PubChem. (2024).[2] Compound Summary: (1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine.[1][5] National Library of Medicine.[2] Link

-

Phenomenex. (2024).[2] Chiral HPLC Application Guide: Separation of Chiral Amines. Link

-

Cymit Quimica. (2024).[2] Product Data: (1S)-1-(4-chlorophenyl)-2,2,2-trifluoro-ethanamine.[1] Link

Sources

Technical Guide: NMR Analysis of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

[1][2]

Executive Summary

This guide details the nuclear magnetic resonance (NMR) characterization of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS: 766498-73-1).[1][2] As a chiral

The analysis of this compound presents unique challenges due to heteronuclear spin-spin coupling (

Structural Dynamics & NMR Theory

The Fluorine Effect

The presence of the

-

Electronic Deshielding: The strong electronegativity of the three fluorine atoms deshields the methine proton (

), shifting it downfield significantly compared to a non-fluorinated ethylamine. -

Scalar Coupling (

-Coupling): The

The Chiral Challenge

Standard

Comprehensive NMR Characterization

Predicted Chemical Shifts & Multiplicities

Note: Values are representative ranges based on structural analogs (e.g.,

Table 1:

| Position | Type | Multiplicity | Assignment Logic | ||

| Ar-H | Aromatic | 7.30 – 7.45 | Multiplet (AA'BB') | ~8.5 | 4-Chlorophenyl ring symmetry creates a higher-order AA'BB' system.[1][2] |

| CH | Methine | 4.30 – 4.45 | Quartet (q) | Coupled to 3 equivalent | |

| NH₂ | Amine | 1.80 – 2.20 | Broad Singlet (br s) | N/A | Variable position; depends on concentration and water content.[2] |

Table 2:

| Carbon Type | Multiplicity | Assignment Logic | ||

| Quaternary | ~125.0 | Quartet ( | ||

| Methine | ~58.0 | Quartet ( | ||

| Ar-C | Quaternary | ~135.0 | Singlet | - |

| Ar-C-Cl | Quaternary | ~134.0 | Singlet | - |

| Ar-CH | Aromatic | 128-130 | Singlet | - |

Table 3:

| Group | Multiplicity | Notes | ||

| -75.0 to -78.0 | Doublet ( | Clean, distinct signal ideal for quantitation.[1][2] |

Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling network that defines the signal splitting.

Caption: Scalar coupling network showing the reciprocal splitting between the trifluoromethyl group and the methine proton.[1]

Protocol: Enantiomeric Purity Determination (Mosher's Method)[1][2]

This is the critical workflow for validating the (S)-configuration. We utilize (R)-(-)-

Why this works: The diastereomers formed ((S,R)-amide and (R,R)-amide) will have distinct

Experimental Workflow

Step 1: Derivatization Reaction

-

Dissolve 10 mg of the amine sample in 0.6 mL of dry

(directly in an NMR tube or small vial). -

Add 15 µL of dry pyridine (acid scavenger).

-

Add 10 µL of (R)-(-)-MTPA-Cl .

-

Shake well and allow to stand at room temperature for 15 minutes.

Step 2:

-

Insert sample into the spectrometer.[2]

-

Run a standard

NMR experiment (proton-decoupled -

Crucial Parameter: Set the spectral window wide enough to capture both the substrate

(~ -76 ppm) and the Mosher reagent -

Set relaxation delay (

) to at least 5 seconds to ensure accurate integration.

Step 3: Analysis & Calculation

-

(S,R)-Diastereomer (Major): If your sample is truly (S), this peak will dominate.[1][2]

-

(R,R)-Diastereomer (Minor): Any signal from the (R)-enantiomer impurity will appear at a slightly different shift (typically

ppm).[1][2]

Calculation of % ee:

Workflow Diagram

Caption: Step-by-step workflow for determining enantiomeric excess using Mosher's acid chloride.

Troubleshooting & Quality Control

Common Pitfalls

-

Rotamers: Amides can exhibit restricted rotation around the C-N bond, creating "rotamer" peaks that mimic impurities.[2]

-

Incomplete Reaction: If the amine peak in

NMR is still visible, add more MTPA-Cl. Unreacted amine creates a third set of signals that confuses integration.[2] -

Solvent Effects:

is standard.[2] Using DMSO-

Self-Validating Checks

-

Integration Ratio: In the

NMR, the ratio of the aromatic protons (4H) to the methine proton (1H) must be exactly 4:1. Deviations suggest solvent occlusion or impurities.[2] -

Coupling Constants: The

observed in the proton spectrum (quartet) must match the

References

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][4][5] Nature Protocols, 2, 2451–2458.[2] [Link]

-

Allenmark, S. G. (2000).[2] Chromatographic Enantioseparation: Methods and Applications.[2][6] (Background on chiral amine importance).

-

PubChem. 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine Compound Summary. [Link][1][2][7]

Sources

- 1. 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR [m.chemicalbook.com]

- 2. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

Structural Dynamics & Crystallographic Profile: (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

The following technical guide provides an in-depth structural and functional analysis of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine , a critical chiral building block in modern medicinal chemistry.

Executive Summary

The introduction of a trifluoromethyl (CF

Crystallographic Architecture & Structural Logic

The Salt Preference

While the free base exists as a dense oil or low-melting solid, the crystalline stability required for X-ray diffraction and pharmaceutical handling is achieved via its hydrochloride salt. The crystal lattice is dominated by charge-assisted hydrogen bonding networks.

-

Lattice Energy Drivers: The primary stabilizing force is the ionic hydrogen bond between the protonated ammonium headgroup (

) and the chloride counterion ( -

Space Group: Analogous structures (e.g., the 4-bromo derivative) crystallize in monoclinic chiral space groups, typically

, allowing for efficient packing of the hydrophobic aryl-CF

The "Fluorine Effect" & Conformation

The CF

-

Gauche Effect: The C-N bond tends to align gauche to the C-F bonds to maximize

hyperconjugation. This locks the amine into a rigid rotameric state, reducing the entropic penalty upon binding to protein targets. -

Halogen Bonding: The para-chlorine atom acts as a halogen bond donor (

or

Physicochemical Profile (HCl Salt)

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 246.06 g/mol |

| Chirality | (S)-Enantiomer (Cahn-Ingold-Prelog priority: |

| Melting Point | >200°C (Decomposition) |

| Solubility | High: MeOH, DMSO; Low: Hexane, Et |

| pKa (Conj. Acid) | ~5.7 (Reduced by electron-withdrawing |

Synthesis & Resolution: The Sulfinimine Protocol

To ensure high enantiomeric excess (

Experimental Workflow

The synthesis relies on the diastereoselective addition of the Ruppert-Prakash reagent (

Reagents:

-

(S)-(-)-tert-Butanesulfinamide (Chiral Auxiliary)

-

4-Chlorobenzaldehyde

- (Trifluoromethylating agent)[1]

-

TBAT (Catalyst) or

Protocol:

-

Condensation: React 4-chlorobenzaldehyde with (S)-tert-butanesulfinamide (

, THF, Reflux) to form the (S)-sulfinimine. -

Trifluoromethylation: Cool to -50°C. Add

and catalytic TBAT. The reaction proceeds via a closed transition state where the metal coordinates the sulfinyl oxygen, directing the -

Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH. The auxiliary is cleaved, precipitating the pure amine hydrochloride.

Process Logic Diagram

The following diagram illustrates the stereochemical control points in the synthesis.

Figure 1: Stereoselective synthesis pathway utilizing the sulfinimine auxiliary to enforce (S)-configuration.

Application: Chiral Solvating Agent (CSA)[2][3]

Beyond its role as a drug intermediate, this amine is a potent Chiral Solvating Agent (CSA) for NMR spectroscopy. It is used to determine the enantiomeric purity of chiral acids (e.g., carboxylic acids, amino acid derivatives).[2]

Mechanism of Enantiodiscrimination

When mixed with a racemic acid in a non-polar solvent (

-

Primary Interaction: Ionic H-bond (

). -

Secondary Interaction:

stacking between the 4-chlorophenyl ring and the analyte's aromatic system. -

Shielding Cone: The

group creates a distinct magnetic anisotropy. In the (S,S)-complex versus the (S,R)-complex, the spatial position of the analyte's protons relative to the chlorophenyl ring differs, causing significant chemical shift splitting (

CSA Interaction Network[3]

Figure 2: Thermodynamic cycle of Chiral Solvating Agent (CSA) interaction leading to NMR signal discrimination.

References

-

Wolleb, H., et al. (2016). "Synthesis of (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine." Helvetica Chimica Acta.

-

PubChem. (2025).[3] "2,2,2-Trifluoroethylamine hydrochloride Compound Summary." National Library of Medicine.

-

Navrátilová, H. (2001). "Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis." Chirality.

-

Sigma-Aldrich. (2025). "1-(4-Chlorophenyl)ethylamine Product Specification."

- Reetz, M. T., et al. (2018). "MicroED determination of absolute configuration via chiral salt formation." Nature Communications.

Sources

An In-depth Technical Guide to the Synthesis of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Abstract

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is a pivotal chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a trifluoromethyl group and a chiral center, imparts desirable properties such as enhanced metabolic stability and bioactivity. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical considerations of asymmetric synthesis, biocatalytic methods, and chiral resolution, offering detailed protocols and comparative data to inform experimental design and process optimization.

Introduction: The Significance of a Chiral Trifluoromethylated Amine

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced biological activity and metabolic stability.[2] The trifluoromethyl group (CF3), in particular, is a highly sought-after moiety in medicinal chemistry due to its strong electron-withdrawing nature and lipophilicity. When combined with a chiral amine, as in (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine, the resulting molecule becomes a powerful synthon for creating complex, stereochemically defined active pharmaceutical ingredients (APIs).

The synthesis of such chiral α-trifluoromethyl amines presents a significant challenge due to the difficulty in controlling stereochemistry at the carbon bearing the trifluoromethyl group.[3] This guide will explore the three principal strategies employed to overcome this hurdle:

-

Asymmetric Synthesis: Building the chiral center with high enantioselectivity from a prochiral precursor.

-

Biocatalysis: Utilizing enzymes to perform highly specific and enantioselective transformations.

-

Chiral Resolution: Separating a racemic mixture of the amine into its constituent enantiomers.

Each approach possesses distinct advantages and limitations, which will be discussed in detail to provide a holistic understanding of the available synthetic options.

Asymmetric Synthesis: Constructing Chirality with Precision

Asymmetric synthesis offers the most elegant and atom-economical approach to enantiomerically pure compounds. For the synthesis of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine, the most common strategies involve the asymmetric reduction of a prochiral trifluoromethyl imine or the addition of a trifluoromethyl group to a chiral imine derivative.

Asymmetric Reduction of Trifluoromethyl Imines

A prevalent method involves the catalytic asymmetric hydrogenation of the corresponding N-aryl trifluoromethyl imine.[3] This reaction typically employs a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral phosphine ligand.[4][5]

Reaction Pathway:

Caption: Asymmetric hydrogenation of a prochiral imine.

Causality Behind Experimental Choices: The choice of the chiral ligand is paramount in achieving high enantioselectivity. Ligands like DuPhos and BINAP create a chiral environment around the metal center, directing the hydrogenation to one face of the imine.[6] The solvent and reaction conditions (pressure, temperature) are optimized to maximize both conversion and enantiomeric excess (ee).

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1 mol%) and the chiral ligand (e.g., (S,S)-Et-DuPhos) (1.1 mol%). Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred until a homogeneous solution is formed.

-

Reaction Setup: The prochiral imine, N-(4-chlorobenzylidene)-2,2,2-trifluoroethanamine, is dissolved in the same solvent in a separate flask.

-

Hydrogenation: The substrate solution is transferred to the catalyst solution via cannula. The flask is then placed in an autoclave, purged with hydrogen, and pressurized to the desired pressure (e.g., 10 atm).

-

Reaction Monitoring and Work-up: The reaction is stirred at a set temperature (e.g., room temperature) and monitored by TLC or GC/MS. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Data Summary:

| Catalyst System | Substrate | Solvent | H2 Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| [Rh((R)-SDP)] | (Z)-β-branched enamides | Toluene | 50 | 50 | >99 | 88-96[7] |

| Rh/bisphosphine-thiourea | Unprotected N-H imines | Toluene | 50 | 60 | up to 97 | up to 95[8] |

Diastereoselective Trifluoromethylation of Chiral Sulfinimines

An alternative asymmetric approach involves the use of a chiral auxiliary, such as a sulfinamide, to direct the addition of a trifluoromethylating agent.[9]

Reaction Pathway:

Sources

- 1. CAS 766498-73-1: (1S)-1-(4-chlorophenyl)-2,2,2-trifluoro-e… [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 7. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

The following technical guide details the chemical identity, asymmetric synthesis, and pharmaceutical applications of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine .

Chiral Fluorinated Building Blocks in Drug Discovery

Executive Summary

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is a high-value chiral intermediate used primarily in the development of protease inhibitors, specifically targeting Cathepsin K (e.g., Odanacatib analogs) and Cathepsin S . The incorporation of the trifluoromethyl (

Chemical Identity & Physicochemical Profile[1][2]

The compound exists as a free base or, more commonly, as a stable hydrochloride salt. The (S)-enantiomer is the biologically active scaffold for many protease inhibitor programs.

| Parameter | Data |

| Chemical Name | (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine |

| Common Synonyms | (S)-4-Chloro-α-(trifluoromethyl)benzylamine; (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine |

| CAS Number (HCl Salt) | 336105-42-1 |

| CAS Number (Free Base) | 766498-73-1 |

| CAS Number (Racemate) | 65686-86-4 |

| Molecular Formula | |

| Molecular Weight | 209.60 g/mol (Free Base); 246.06 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-enantiomer |

| Solubility | Soluble in MeOH, DMSO, DCM; HCl salt soluble in water |

Asymmetric Synthesis Protocol

Methodology: Diastereoselective Synthesis via Ellman’s Auxiliary

The most authoritative method for synthesizing this compound with high enantiomeric excess (

Step-by-Step Experimental Workflow

Step 1: Condensation (Imine Formation) [1]

-

Reagents: Charge a reaction vessel with 4'-chloro-2,2,2-trifluoroacetophenone (1.0 equiv) and (S)-(-)-tert-butanesulfinamide (1.1 equiv).

-

Catalyst/Dehydrating Agent: Add Titanium(IV) ethoxide (

, 2.0 equiv) in anhydrous THF (0.5 M concentration). -

Reaction: Heat to reflux (

) for 12–24 hours under nitrogen atmosphere. Monitor by TLC or LC-MS for disappearance of the ketone. -

Workup: Cool to room temperature. Pour into brine with vigorous stirring. Filter the resulting titanium salts through a Celite pad. Wash the filter cake with ethyl acetate (EtOAc).

-

Purification: Dry the organic phase over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the (S,E)-N-(1-(4-chlorophenyl)-2,2,2-trifluoroethylidene)-2-methylpropane-2-sulfinamide .

Step 2: Diastereoselective Reduction

-

Reagents: Dissolve the sulfinimine intermediate in anhydrous THF at

. -

Reductant: Slowly add Sodium borohydride (

, 2.0 equiv) or L-Selectride for higher selectivity. -

Mechanism: The bulky tert-butyl group directs the hydride attack to the Re-face of the imine (or Si-face depending on specific conditions/additives), establishing the chiral center.

-

Quench: Warm to

and quench with saturated -

Result: Isolation of the sulfinamide diastereomer.

Step 3: Cleavage (Deprotection)

-

Hydrolysis: Dissolve the sulfinamide in Methanol . Add 4M HCl in Dioxane (2.0 equiv).

-

Reaction: Stir at room temperature for 1–2 hours. The sulfinyl group is cleaved, precipitating the amine hydrochloride.

-

Isolation: Concentrate the solvent. Triturate the solid with diethyl ether to remove sulfur byproducts. Filter to collect pure (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride .

Reaction Pathway Visualization

Caption: Figure 1.[2] Asymmetric synthesis of the target amine using Ellman's sulfinamide auxiliary.[1][3]

Pharmaceutical Applications

This amine serves as a critical chiral scaffold in the synthesis of Cathepsin K inhibitors, which are therapeutic targets for osteoporosis and bone metastasis.

-

Structural Role: The trifluoromethyl group prevents metabolic oxidation at the benzylic position (a common clearance pathway for benzylamines) and increases lipophilicity.

-

Key Drug Analog: It is a structural analog and synthetic precursor to the biphenyl core found in Odanacatib (MK-0822). The 4-chloro substituent provides a handle for Suzuki-Miyaura cross-coupling reactions to attach the sulfonyl-phenyl ring characteristic of Odanacatib.

Application Workflow:

-

Scaffold Generation: Synthesis of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine.

-

Coupling: Palladium-catalyzed cross-coupling with 4-(methylsulfonyl)phenylboronic acid.

-

Peptide Assembly: Amide coupling with leucine derivatives to form the final inhibitor.

Caption: Figure 2. Utilization of the amine as a scaffold for Cathepsin K inhibitors.

Quality Control & Analytical Validation

To ensure the integrity of the chiral center, the following analytical methods are required.

| Method | Specification | Conditions |

| Chiral HPLC | ee > 98.0% | Column: Chiralcel OD-H or AD-H Mobile Phase: Hexane/IPA (90:10 to 98:2) Flow: 0.5–1.0 mL/min Detection: UV @ 254 nm |

| 1H NMR | Consistent Structure | 400 MHz, DMSO-d6. Confirm doublet of quartets for the methine proton ( |

| 19F NMR | Single Peak | Confirm single trifluoromethyl signal (approx -74 ppm). |

| Optical Rotation | Specific Rotation | Must match reference standard (typically negative for S-isomer in MeOH, check CoA). |

References

-

Ellman, J. A., et al. (1997). "Asymmetric Synthesis of Amines." Yale University / Ellman Laboratory. Retrieved from [Link]

-

Mathebula, N. P., et al. (2022).[2][4] "Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives." ChemBioChem. Retrieved from [Link]

Sources

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Trifluoromethyl Group - A Paradigm Shift in Amine-Based Drug Discovery

An In-depth Technical Guide to the Biological Activity of Chiral Trifluoromethylated Amines

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's physicochemical and pharmacological properties. When appended to a chiral amine, a ubiquitous scaffold in numerous bioactive compounds, the CF₃ group imparts a unique set of characteristics that can overcome common drug development hurdles. This guide provides an in-depth exploration of the synthesis, properties, and biological significance of chiral trifluoromethylated amines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to leverage the full potential of this remarkable structural motif.

The Physicochemical Impact of Trifluoromethylation on Chiral Amines

The introduction of a trifluoromethyl group dramatically alters the electronic and steric properties of an amine, leading to significant changes in its pKa, lipophilicity, and metabolic stability. Understanding these changes is paramount to harnessing their potential in drug design.

Modulation of Basicity (pKa)

The strongly electron-withdrawing nature of the three fluorine atoms significantly reduces the electron density on the nitrogen atom of the amine. This inductive effect lowers the amine's basicity (pKa) compared to its non-fluorinated counterpart. This reduction in basicity can be highly advantageous in drug design, as it can mitigate off-target effects associated with highly basic amines and improve oral bioavailability by reducing ionization in the gastrointestinal tract.

Enhancement of Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic, and its incorporation into a molecule generally increases its LogP value.[1] This enhanced lipophilicity can improve a drug candidate's ability to cross cell membranes and the blood-brain barrier, which is crucial for targeting intracellular and central nervous system (CNS) targets.[2]

Increased Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 enzymes.[3] Replacing a metabolically labile methyl or ethyl group with a trifluoromethyl group can significantly increase a drug's half-life and reduce the formation of potentially toxic metabolites. For instance, 9-fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable than their non-fluorinated parent drugs, respectively.[4]

Table 1: Comparative Physicochemical Properties of Amines and their Trifluoromethylated Analogs

| Compound | Non-fluorinated Analog | pKa | LogP | Relative Metabolic Stability |

| 1-Amino-2,2,2-trifluoroethane | Ethylamine | ~5.5 | ~0.5 | High |

| 1-Phenyl-2,2,2-trifluoroethylamine | Phenethylamine | ~7.0 | ~2.0 | High |

| 2-Amino-3,3,3-trifluoropropanoic acid | Alanine | ~1.8 (COOH), ~7.9 (NH₂) | ~-1.5 | High |

Note: The values presented are approximate and can vary depending on the specific measurement conditions.

Asymmetric Synthesis of Chiral Trifluoromethylated Amines: A Comparative Overview

The stereoselective synthesis of chiral trifluoromethylated amines is a critical challenge that has been addressed through various innovative strategies. The choice of synthetic route depends on factors such as the desired stereochemistry, substrate scope, scalability, and the availability of starting materials.

Catalytic Enantioselective Isomerization of Trifluoromethyl Imines

This method offers an atom-economical approach to chiral trifluoromethylated amines by rearranging achiral trifluoromethyl imines.[5][6][7][8]

-

Causality: The reaction is typically catalyzed by a chiral organic molecule, such as a cinchona alkaloid derivative, which creates a chiral environment for the 1,3-proton shift, leading to the preferential formation of one enantiomer.[5] The choice of catalyst and reaction conditions (e.g., solvent, temperature) is crucial for achieving high enantioselectivity.[5]

-

Advantages: High atom economy, direct access to chiral amines from readily available imines.[6]

-

Disadvantages: Can require long reaction times and the substrate scope may be limited by the catalyst's specificity.[5]

-

Scalability: Can be scalable, but catalyst cost and loading may be a consideration for large-scale synthesis.

Stereospecific Isomerization of α-Chiral Allylic Amines followed by Diastereoselective Reduction

This two-step, one-pot method provides access to α,γ-chiral trifluoromethylated amines with excellent control over stereochemistry.

-

Causality: The first step involves a base-catalyzed stereospecific isomerization of an α-chiral allylic amine, transferring the chirality from the α- to the γ-position. The resulting chiral imine/enamine intermediate is then subjected to a diastereoselective reduction to furnish the final product. The choice of reducing agent dictates the diastereoselectivity.

-

Advantages: Provides access to complex chiral amines with two stereogenic centers, broad substrate scope, and has been demonstrated on a gram scale.

-

Disadvantages: A multi-step process, although it can be performed in one pot.

-

Scalability: Good scalability has been demonstrated.

Asymmetric Hydrogenation of Trifluoromethylated Imines and Enamines

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines, offering high enantioselectivities and operational simplicity.[9]

-

Causality: This method employs a chiral transition metal catalyst (e.g., Rh, Ru, Ir) complexed with a chiral ligand. The catalyst coordinates to the imine or enamine substrate and delivers hydrogen from one face, leading to the formation of a single enantiomer of the amine. The choice of ligand is critical for achieving high enantioselectivity.

-

Advantages: High enantioselectivities, broad substrate scope, and often mild reaction conditions.[9] Asymmetric transfer hydrogenation can use alcohols as the hydrogen source, offering a cost-effective and safe alternative to H₂ gas.[10]

-

Disadvantages: The cost of precious metal catalysts and chiral ligands can be a drawback for large-scale synthesis.

-

Scalability: Generally scalable, with catalyst loading and cost being the primary considerations.

Table 2: Comparison of Asymmetric Synthetic Methods for Chiral Trifluoromethylated Amines

| Method | Advantages | Disadvantages | Substrate Scope | Scalability |

| Catalytic Enantioselective Isomerization | High atom economy, direct synthesis.[6] | Long reaction times, catalyst-dependent scope.[5] | Moderate to broad. | Moderate |

| Stereospecific Isomerization/Reduction | Access to complex α,γ-chiral amines, broad scope. | Multi-step (one-pot). | Broad. | Good |

| Asymmetric Hydrogenation | High enantioselectivity, broad scope, mild conditions.[9] | Cost of catalyst and ligand. | Broad. | Good |

The Critical Role of Chirality in the Biological Activity of Trifluoromethylated Amines

As with most pharmaceuticals, the stereochemistry of chiral trifluoromethylated amines plays a pivotal role in their biological activity. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.[2][11]

The trifluoromethyl group, with its unique steric and electronic properties, can further amplify these stereochemical effects. The precise three-dimensional arrangement of the trifluoromethyl group in relation to other pharmacophoric elements can lead to enhanced binding affinity and selectivity for the target protein.

Case Study: Selinexor

Selinexor is an FDA-approved drug for the treatment of multiple myeloma and diffuse large B-cell lymphoma.[12] It contains a trifluoromethylated phenyl moiety. While not a chiral amine itself, its biological activity is highly dependent on the overall molecular structure, where the trifluoromethyl groups contribute to its potent cytotoxic effects. Selinexor has demonstrated high cytotoxicity in several myeloid leukemia cell lines, with IC₅₀ values less than 0.5 µM.[12] The development of chiral analogs of such compounds, where a stereocenter is introduced adjacent to the trifluoromethyl group, is a common strategy to optimize potency and reduce off-target effects.

Experimental Protocols

The following protocols are provided as a self-validating system, with detailed steps to ensure reproducibility and success.

Protocol for Catalytic Enantioselective Isomerization of a Trifluoromethyl Imine

This protocol is adapted from the work of Deng and coworkers.[5]

Materials:

-

N-(4-nitrobenzyl) trifluoromethyl imine (1.0 mmol)

-

Chiral cinchona alkaloid-derived catalyst (e.g., DHQ-7f) (0.05 mmol, 5 mol%)

-

Anhydrous toluene (10 mL)

-

4 Å molecular sieves (100 mg)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-(4-nitrobenzyl) trifluoromethyl imine, the chiral catalyst, and the 4 Å molecular sieves.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral trifluoromethylated amine.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol for Chiral HPLC Analysis of a Trifluoromethylated Amine

This is a general protocol that may require optimization for specific analytes.[13][14][15][16]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)

Mobile Phase Preparation:

-

Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for optimal separation.

-

For basic amines, the addition of a small amount of an amine additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.

Sample Preparation:

-

Dissolve the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25 °C

-

Detection wavelength: 254 nm (or as appropriate for the analyte)

-

Injection volume: 10 µL

Analysis:

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the chiral sample and integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol for Enantiomeric Excess Determination by ¹⁹F NMR Spectroscopy

This protocol utilizes a chiral solvating agent to induce different chemical shifts for the fluorine atoms of the two enantiomers.[17][18][19]

Materials:

-

Chiral trifluoromethylated amine (approx. 5-10 mg)

-

Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) (1.1 equivalents)

-

Deuterated chloroform (CDCl₃) (0.5 mL)

-

NMR tube

Procedure:

-

In a clean, dry NMR tube, dissolve the chiral trifluoromethylated amine in CDCl₃.

-

Acquire a standard ¹⁹F NMR spectrum of the amine.

-

Add the chiral solvating agent to the NMR tube.

-

Gently shake the tube to ensure thorough mixing.

-

Acquire a ¹⁹F NMR spectrum of the mixture. The signals for the two enantiomers should be resolved into two distinct peaks or sets of peaks.

-

Integrate the areas of the two resolved signals.

-

Calculate the enantiomeric excess using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.

Visualizations

Diagram 1: Workflow for the Asymmetric Synthesis and Analysis of a Chiral Trifluoromethylated Amine

Sources

- 1. researchgate.net [researchgate.net]

- 2. ucj.org.ua [ucj.org.ua]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. figshare.com [figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. ymc.co.jp [ymc.co.jp]

- 17. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Discovery of Novel Chiral Fluorinated Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into chiral amine scaffolds represents a powerful approach in modern medicinal chemistry. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and basicity, making chiral fluorinated amines highly sought-after building blocks in drug discovery.[1][2][3] This guide provides an in-depth exploration of the core principles and practical methodologies for the discovery and synthesis of these valuable compounds. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and stereochemical control. We will delve into the leading asymmetric synthetic strategies, including catalytic reductions and additions to fluorinated imines, organocatalytic approaches, and innovative biocatalytic methods, providing detailed, self-validating protocols for key transformations.

The Strategic Imperative for Fluorinated Amines in Drug Discovery

The introduction of fluorine into a drug candidate is rarely an afterthought; it is a deliberate design choice aimed at overcoming specific pharmacological hurdles.[4][5] The high electronegativity of fluorine, combined with its relatively small van der Waals radius, imparts a unique suite of properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly increase a drug's half-life, reducing dosing frequency and improving patient compliance.[6]

-

Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, leading to increased potency.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of a nearby amine.[7][8] This is a critical feature, as it can reduce unwanted interactions with off-target receptors and improve a drug's oral bioavailability by altering its ionization state at physiological pH.

-

Improved Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

Chirality adds another layer of complexity and opportunity. The specific three-dimensional arrangement of atoms in a chiral molecule is often crucial for its biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[2] Therefore, the development of stereoselective methods to synthesize enantiomerically pure fluorinated amines is of paramount importance.[1]

Asymmetric Synthetic Strategies: A Mechanistic Overview

The synthesis of chiral fluorinated amines presents unique challenges due to the strong electron-withdrawing effects of fluorine, which can influence the reactivity of adjacent functional groups.[9] A variety of robust strategies have been developed to address these challenges, each with its own set of advantages and mechanistic considerations.

2.1. Asymmetric Catalysis with Fluorinated Imines

A prevalent and powerful strategy involves the asymmetric transformation of prochiral fluorinated imines. This approach typically falls into two main categories: asymmetric reduction and asymmetric nucleophilic addition.[10]

-

Asymmetric Reduction: The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common method for preparing α-trifluoromethyl amines.[9] Transition metal catalysts, particularly those based on rhodium and iridium with chiral phosphine ligands, have proven highly effective. The choice of catalyst and reaction conditions is critical to overcoming the reduced reactivity of the imine due to the inductive effect of the trifluoromethyl group and to prevent potential racemization of the product.[9]

-

Causality in Catalyst Selection: The success of these reductions often hinges on the ability of the chiral ligand to create a well-defined chiral pocket around the metal center, which dictates the facial selectivity of hydride delivery to the imine. For example, Rh-DuanPhos has been shown to be a highly effective catalyst for the asymmetric hydrogenation of α-CF3-enamides, affording excellent yields and enantioselectivities.[11]

-

-

Asymmetric Nucleophilic Addition: The addition of carbon nucleophiles (e.g., organometallic reagents) to trifluoromethyl imines offers a direct route to α-trifluoromethyl amines with a new carbon-carbon bond at the stereocenter.[9] The use of chiral ligands or catalysts is essential to control the stereochemical outcome.

-

Self-Validating System: A well-designed protocol for nucleophilic addition will incorporate controls to ensure that the observed stereoselectivity is a result of the chiral catalyst and not substrate control. This can be verified by running the reaction with a racemic or achiral version of the catalyst, which should result in a racemic product.

-

Caption: Key strategies for the asymmetric synthesis of chiral α-trifluoromethyl amines.

2.2. Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral fluorinated compounds.[12] This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations.

-

Enamine Catalysis for α-Fluorination: A notable example is the enantioselective α-fluorination of aldehydes and ketones, which proceeds through an enamine intermediate.[12][13] Chiral secondary amines, such as imidazolidinones, catalyze the reaction between an aldehyde and an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide), generating α-fluoro aldehydes with high enantioselectivity.[12][14] These fluorinated aldehydes are versatile intermediates that can be converted to a variety of chiral fluorinated amines.

-

Expertise in Action: The choice of the organocatalyst is crucial. The steric and electronic properties of the catalyst's backbone and substituents directly influence the geometry of the enamine intermediate and, consequently, the stereochemical outcome of the fluorination step.

-

Caption: General mechanism for organocatalytic α-fluorination of aldehydes.

2.3. Biocatalysis: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally benign route to chiral amines.[15] Enzymes, operating under mild conditions, can catalyze reactions with exquisite stereo-, regio-, and chemoselectivity.

-

Redox Biocatalysis: Oxidoreductase enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), are increasingly used for the synthesis of chiral amines.[15] These enzymes can reduce imines or reductively aminate ketones with high enantioselectivity. The application of biocatalysis to the synthesis of fluorinated chiral amines is a burgeoning field with significant potential.

-

Trustworthiness of the System: The inherent selectivity of enzymes provides a high degree of confidence in the stereochemical purity of the product. However, substrate scope can sometimes be a limitation, and enzyme engineering may be required to accommodate highly fluorinated or sterically demanding substrates.

-

Experimental Protocols & Data

3.1. Protocol: Organocatalytic α-Fluorination of an Aldehyde

This protocol is adapted from the work of MacMillan and coworkers on the enantioselective α-fluorination of aldehydes.[12][13]

Objective: To synthesize a chiral α-fluoro aldehyde as a precursor to a chiral β-fluoroamine.

Materials:

-

Aldehyde substrate (e.g., 3-phenylpropanal)

-

Imidazolidinone organocatalyst

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the imidazolidinone organocatalyst (20 mol%).

-

Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -20 °C).

-

Add the aldehyde substrate (1.0 equivalent) to the cooled solution.

-

In a separate flask, dissolve NFSI (1.2 equivalents) in the anhydrous solvent.

-

Slowly add the NFSI solution to the reaction mixture over a period of 1 hour using a syringe pump.

-

Stir the reaction at the same temperature for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α-fluoro aldehyde.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

3.2. Protocol: Reductive Amination to form a β-Fluoroamine

Objective: To convert the synthesized α-fluoro aldehyde into a chiral β-fluoroamine.

Materials:

-

α-Fluoro aldehyde (from Protocol 3.1)

-

Amine source (e.g., Benzylamine)

-

Reducing agent (e.g., Sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., 1,2-Dichloroethane)

Procedure:

-

To a round-bottom flask, add the α-fluoro aldehyde (1.0 equivalent) and the anhydrous solvent.

-

Add the amine source (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form the imine intermediate.

-

Add the reducing agent (1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired β-fluoroamine.

3.3. Representative Data

The following table summarizes typical results for the organocatalytic fluorination/reductive amination sequence, demonstrating the high levels of stereocontrol achievable.

| Aldehyde Substrate | Product β-Fluoroamine | Yield (%) | Enantiomeric Excess (%) |

| 3-Phenylpropanal | N-Benzyl-2-fluoro-3-phenylpropan-1-amine | 75 | 98 |

| Hexanal | N-Benzyl-2-fluorohexan-1-amine | 82 | 95 |

| Cyclohexanecarbaldehyde | N-Benzyl-1-(cyclohexyl)-2-fluoromethanamine | 78 | 99 |

Data are representative and may vary based on specific reaction conditions and substrates.

Future Outlook and Emerging Frontiers

The discovery of novel chiral fluorinated amines continues to be a vibrant area of research. Several emerging frontiers promise to further expand the synthetic toolkit available to medicinal chemists:

-

Late-Stage Fluorination: Developing methods to introduce fluorine into complex, amine-containing molecules at a late stage of the synthesis is a major goal. This would allow for the rapid generation of fluorinated analogues of known bioactive compounds.

-

Catalytic Asymmetric C-H Fluorination: The direct, enantioselective conversion of a C-H bond to a C-F bond represents a highly atom-economical approach. While challenging, significant progress is being made in this area.

-

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and reaction control for fluorination reactions, some of which can be highly exothermic or use hazardous reagents.

-

Machine Learning and AI: Predictive models are being developed to accelerate the discovery of new catalysts and to optimize reaction conditions for the synthesis of chiral fluorinated molecules.

The continued development of innovative and efficient synthetic methodologies for accessing chiral fluorinated amines will undoubtedly fuel the discovery of the next generation of safer and more effective medicines.

References

- Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers.

- Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis University.

- Synthesis of Fluorinated Chiral Amines Using N-Tert-Butylsulfinyl Imines. Future Medicinal Chemistry.

- Beeson, T. D., & Macmillan, D. W. C. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. Journal of the American Chemical Society.

- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PubMed Central.

- Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PubMed Central.

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central.

- Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology.

- Highly Efficient Synthesis of Chiral α-CF3 Amines via Rh-Catalyzed Asymmetric Hydrogenation. American Chemical Society.

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis.

- Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

- Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. PubMed Central.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.

- CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal.

- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central.

- Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv.

- Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ACS Publications.

- Enantioselective Organocatalytic α-Fluorination of Aldehydes. ACS Publications.

- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society.

- A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Publications.

- Organocatalytic Enantioselective Olefin Aminofluorination. PubMed Central.

- Perfluoroalkyl Editing of Fluoroalkynes: Chemo-, Regio-, and Stereoselective Synthesis of (E)-(2-Amino-fluoroalkenyl)pyrimidines. ACS Publications.

- A general, enantioselective synthesis of β- and γ-fluoroamines. PubMed Central.

- Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. ACS Publications.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Princeton University.

- CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. ResearchGate.

- Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI.

- Routes for the synthesis of chiral tertiary amines. ResearchGate.

- Enantioselective Organocatalytic ??-Fluorination of Aldehydes. ResearchGate.

- Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society.

- The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.

- Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate.

- Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.

- Synthesis of Fluorinated Amines: A Personal Account. PubMed Central.

- How Is Fluorine Used in the Medical Field?. Inhance Technologies.

- Scalable and sustainable synthesis of chiral amines by biocatalysis. PubMed.

- Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society.

- Applications of Fluorine in Medicinal Chemistry. ACS Publications.

- Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate.

Sources

- 1. ucj.org.ua [ucj.org.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. sci-hub.sg [sci-hub.sg]

- 8. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Asymmetric Synthesis of Fluoroalkylamines

Executive Summary

The introduction of fluorine into amine scaffolds is a non-negotiable tactic in modern medicinal chemistry. The trifluoromethyl (

This guide provides a technical roadmap for the asymmetric construction of these motifs, focusing on the two most reliable methodologies: Nucleophilic Fluoroalkylation using chiral auxiliaries and Organocatalytic Mannich Reactions using Chiral Phosphoric Acids (CPAs).

Part 1: Strategic Disconnections & The Fluorine Effect

Before selecting a route, one must understand the electronic perturbations caused by the fluoroalkyl group. The high electronegativity of fluorine renders the adjacent C=N bond highly electrophilic but also prone to hydration and instability.

Core Synthetic Strategies

There are three primary disconnections for accessing chiral fluoroalkylamines.

Figure 1: Retrosynthetic analysis of chiral fluoroalkylamines. Strategy A (Nucleophilic Fluoroalkylation) is the primary focus of this guide due to its operational robustness.

Part 2: Nucleophilic Fluoroalkylation (The Auxiliary Approach)

The most robust method for generating

Mechanistic Insight: The Open Transition State

Unlike alkyl lithium additions which often require chelating transition states, the addition of

-

Activation: The reaction requires a fluoride source (TBAT or TMAF) to activate silicon.

-

Induction: The bulky tert-butyl group on the sulfinyl sulfur effectively shields one face of the imine.

-

Selectivity: The nucleophilic

anion attacks from the less hindered face (typically the Re-face), yielding the Cram product.[1]

Comparative Data: Fluoride Sources

The choice of fluoride initiator is critical for yield and suppressing side reactions (such as desulfinylation).

| Initiator | Solvent | Temp (°C) | Yield (%) | dr (diastereomeric ratio) | Notes |

| TBAT | THF | -55 | 85-95 | >96:4 | Recommended. Anhydrous, non-hygroscopic solid. |

| TMAF | Toluene | -78 | 80-90 | >98:2 | Excellent selectivity but TMAF is hygroscopic. |

| CsF | DMF | -20 | 40-60 | 80:20 | Poor solubility leads to heterogeneous reaction and lower selectivity. |

| TBAF | THF | -78 | <30 | N/A | Avoid. Hydrated water causes rapid hydrolysis of the imine. |

Part 3: Organocatalytic Approaches (Chiral Phosphoric Acids)

For scenarios requiring catalytic turnover rather than stoichiometric auxiliaries, Chiral Phosphoric Acids (CPAs) derived from BINOL or SPINOL are the catalysts of choice. This is particularly effective for the Mannich reaction of fluorinated imines.

The Dual Activation Mode

CPAs function as bifunctional catalysts.[2] The acidic proton activates the electrophile (imine), while the phosphoryl oxygen interacts with the nucleophile, creating a rigid chiral pocket.

Figure 2: Dual activation mechanism in CPA-catalyzed asymmetric synthesis. The catalyst bridges the electrophile and nucleophile, enforcing stereocontrol.

Part 4: Validated Experimental Protocol

Protocol: Asymmetric Nucleophilic Trifluoromethylation of

Materials

-

Substrate:

- -

Reagent:

(Ruppert-Prakash Reagent) (1.5 equiv) -

Initiator: TBAT (Tetrabutylammonium difluorotriphenylsilicate) (1.1 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Why:

is moisture sensitive; hydrolysis releases trifluoromethane (

-

-

Solvation: Add the

-sulfinylimine (1.0 mmol) and TBAT (1.1 mmol) to the flask. Cannulate anhydrous THF (10 mL) into the vessel.-

Note: TBAT is used stoichiometrically here to ensure complete conversion, though catalytic amounts (0.1 equiv) can work for highly reactive substrates.

-

-

Cooling: Cool the mixture to -55 °C using a cryocooler or a chloroform/dry ice bath.

-

Critical: Do not use standard acetone/dry ice (-78 °C) initially if solubility is an issue, but -55 °C provides the optimal balance of reactivity and stereocontrol.

-

-

Addition: Add

(1.5 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow. -

Reaction Monitoring: Stir at -55 °C for 4 hours. Monitor by TLC or

NMR.-

Self-Validation: The product will show a distinct

signal around -70 to -75 ppm, whereas

-

-

Workup: Quench with saturated aqueous

at -55 °C. Warm to room temperature. Extract with EtOAc ( -

Purification: Flash chromatography (Hexanes/EtOAc). The resulting sulfinamide is stable and can be stored or hydrolyzed directly to the free amine using HCl/MeOH.

References

-

Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001).[3][4] Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane.[1][3] Angewandte Chemie International Edition, 40(3), 589–590. Link

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

-

Akiyama, T. (2007). Stronger Brønsted Acids: Recent Progress. Chemical Reviews, 107(12), 5744–5758. Link

-

Ma, J.-A., & Cahard, D. (2008). Asymmetric Synthesis of Trifluoromethylated Amines. Chemical Reviews, 108(9), PR1–PR43. Link

-

Terada, M. (2010). Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. Synthesis, 2010(12), 1929–1982.[3] Link

Sources

Physicochemical Properties of Trifluoroethylamines: A Technical Guide for Medicinal Chemistry

Topic: Physicochemical Properties of Trifluoroethylamines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,2,2-trifluoroethylamine (TFEA) motif represents a critical "magic methyl" bioisostere in modern drug discovery.[1] By replacing a standard ethyl or methyl group with a trifluoroethyl moiety, medicinal chemists can drastically alter the electronic landscape of a molecule without significantly changing its steric bulk.[1] This guide analyzes the physicochemical properties of trifluoroethylamines, focusing on their utility as amide bioisosteres, their metabolic resilience, and the specific synthetic protocols required to handle their reduced nucleophilicity.

Electronic Properties and Basicity Modulation

The most defining characteristic of trifluoroethylamines is the profound reduction in basicity compared to their non-fluorinated counterparts.[1] This is driven by the strong electron-withdrawing effect (-I effect) of the trifluoromethyl group acting through the

The Fluorine Effect on pKa

While a standard ethylamine exhibits a pKa of approximately 10.7, 2,2,2-trifluoroethylamine shows a pKa of ~5.7. This 5-log unit drop renders the amine largely neutral at physiological pH (7.4), a property that drastically changes its pharmacokinetics and membrane permeability.[1]

Table 1: Comparative Physicochemical Data

| Property | Ethylamine ( | 2,2,2-Trifluoroethylamine ( | Impact on Drug Design |

| pKa (Conj. Acid) | 10.7 | 5.7 | Neutral at pH 7.4; improved BBB penetration.[1] |

| LogP | -0.13 | ~0.2 - 0.5 | Increased lipophilicity; better passive diffusion.[1] |

| Nucleophilicity | High | Low (~10 | Requires specialized coupling conditions.[1] |

| C-N Bond Length | 1.47 Å | 1.43 Å | Slight shortening due to reduced lone pair availability.[1] |

Visualization of Electronic Vectors

The following diagram illustrates the inductive withdrawal vectors that deplete electron density from the nitrogen lone pair, resulting in the observed pKa shift.

Figure 1: Comparative electronic vectors showing the inductive suppression of nitrogen basicity in TFEA.

Structural Dynamics: The Gauche Effect

Unlike standard alkyl chains which prefer an anti conformation to minimize steric hindrance, protonated trifluoroethylamines often exhibit a preference for the gauche conformation.[1]

Mechanistic Origin

This "double gauche effect" in the ammonium salt form is driven by electrostatic attraction between the positively charged ammonium nitrogen (

Figure 2: Newman projection illustrating the electrostatic stabilization of the gauche conformer in protonated TFEA.

Application as an Amide Bioisostere

One of the most powerful applications of the trifluoroethylamine motif is its ability to mimic the peptide bond (amide).

-

Dipole Alignment: The

bond has a dipole moment similar in magnitude and direction to the amide -